molecular formula C8H8N4O2 B6210680 methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1375087-39-0

methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B6210680
CAS No.: 1375087-39-0
M. Wt: 192.2
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Description

Methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine scaffold substituted with an amino group at the 2-position and a methyl ester at the 3-position. Its molecular formula is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol (calculated). The 2-amino group and ester moiety play critical roles in its binding interactions with biological targets, such as the ATP-binding pocket of kinases like B-Raf .

Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation or cross-coupling reactions. For example, ethyl analogs are synthesized from ethyl 2-cyanoacetate in a three-step process involving intermediates like ethyl 2-cyano-3-(dimethylamino)acrylate . Methyl esters, including the target compound, are often derived via analogous pathways with methyl reagents.

Properties

CAS No.

1375087-39-0

Molecular Formula

C8H8N4O2

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclocondensation

The most widely employed method for constructing the pyrazolo[1,5-a]pyrimidine core involves cyclocondensation between 5-aminopyrazoles and β-dicarbonyl equivalents. For methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, ethyl 3-amino-1H-pyrazole-4-carboxylate serves as the primary precursor, reacting with formylated enaminones under acidic or basic conditions. A representative protocol involves:

  • Reactants : 5-Amino-3-methylpyrazole (1.0 equiv), diethyl malonate (1.2 equiv)

  • Catalyst : Sodium ethanolate (1.5 equiv)

  • Solvent : Ethanol (reflux, 6 h)

  • Yield : 89%

The reaction proceeds via nucleophilic attack of the pyrazole amino group on the electrophilic carbonyl carbon, followed by cyclization and dehydration. Polar aprotic solvents like DMF enhance intermediate solubility, while elevated temperatures (80–100°C) minimize side reactions.

Oxidative Cyclization with Halogenation

Sikdar et al. (2023) developed a one-pot method combining cyclocondensation and oxidative halogenation:

StepReagents/ConditionsPurpose
CyclocondensationK₂S₂O₈ (2.0 equiv), EtOH, 80°CCore ring formation
Oxidative HalogenationNaI (1.5 equiv), O₂ atmosphereIntroduction of halogen at C3

This approach achieved 94% yield under optimized O₂ conditions, compared to 34% in air. The ester group at C3 remains intact due to its electron-withdrawing nature, which directs halogenation to the ortho position.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times while improving regioselectivity. A protocol by López et al. (2018) demonstrates:

  • Reactants : β-Enaminones (1.0 equiv), NH-3-aminopyrazoles (1.1 equiv)

  • Conditions : Microwave, 150 W, 120°C, 20 min

  • Yield : 82–91% for pyrazolo[1,5-a]pyrimidine intermediates

The ester functionality is introduced post-cyclization via Vilsmeier–Haack formylation, though direct esterification of preformed aldehydes may also be employed.

Solvent and Temperature Optimization

Key parameters for microwave-assisted synthesis:

ParameterOptimal ValueEffect on Yield
SolventDMFEnhances microwave absorption
Temperature120°CBalances rate and decomposition
Irradiation Power150 WEnsures uniform heating

Reactions exceeding 130°C led to decarboxylation of the methyl ester, reducing yields by 15–20%.

Multi-Step Functionalization

Chlorination and Nucleophilic Substitution

A sequential approach from Kolesnyk et al. (2022) involves:

  • Dihydroxypyrimidine Formation

    • Reactants: 5-Amino-3-methylpyrazole + diethyl malonate

    • Catalyst: NaOEt

    • Yield: 89%

  • Chlorination

    • Reagent: PCl₅ (3.0 equiv), POCl₃ (neat), 110°C, 4 h

    • Yield: 61%

  • Esterification

    • Reagent: Methyl iodide (2.0 equiv), K₂CO₃, DMF, RT

    • Yield: 94%

This method allows precise control over substitution patterns but requires rigorous purification after each step.

Reaction Optimization and Mechanistic Insights

Catalytic Systems

Comparative catalyst screening reveals:

CatalystYield (%)Byproduct Formation
KHSO₄85<5% triazolo byproducts
H₂SO₄7212% decarboxylation
Pd(OAc)₂688% dehydrogenation

Brønsted acids like KHSO₄ outperform Lewis acids in minimizing side reactions.

Solvent Effects

Solvent polarity critically influences reaction kinetics:

SolventDielectric ConstantYield (%)
DMF36.789
THF7.578
EtOH24.365

High dielectric solvents stabilize charged intermediates, accelerating cyclization.

Temperature and Atmosphere

Oxidative cyclization requires careful atmosphere control:

AtmosphereYield (%)Selectivity (C3:C5)
O₂9498:2
Air3485:15
N₂670:30

O₂ suppresses triazolo[1,5-a]pyrimidine byproducts by favoring radical-mediated pathways .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a catalyst such as pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of functionalized compounds.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate has the molecular formula C9H9N3O2C_9H_9N_3O_2 and a molecular weight of approximately 191.19 g/mol. The compound features an amino group and a carboxylate ester, which are crucial for its chemical reactivity and biological properties. Its structure allows for various modifications that can enhance its pharmacological profiles.

Scientific Research Applications

The compound exhibits a wide range of applications in scientific research:

1. Medicinal Chemistry:

  • Anticancer Activity: Studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines. The IC50 values for different types of cancer range from 0.08 to 12.07 mM, indicating its potential as an anticancer agent .
  • Antimicrobial Properties: In vitro assays have shown that this compound possesses substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) supporting its development as an antimicrobial agent .

2. Enzyme Inhibition:

  • The compound is being investigated for its ability to inhibit specific enzymes involved in critical biological pathways. This includes potential inhibition of kinases, which are vital for cell signaling and growth .

3. Synthesis of Heterocyclic Compounds:

  • This compound acts as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for diverse synthetic routes and modifications that enhance structural diversity .

Case Studies

Anticancer Study:
A recent study highlighted the effectiveness of this compound in reducing cell viability in human cancer cell lines. The compound's mechanism appears to involve the modulation of kinase activity, which is crucial for tumor growth and proliferation .

Antimicrobial Efficacy:
Research demonstrated that this compound exhibits significant antibacterial properties against common pathogens. The MIC values indicate its potential for clinical application in treating bacterial infections .

Mechanism of Action

The mechanism by which methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrazolo[1,5-a]pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation/inhibition of receptor signaling pathways, depending on the specific target and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine-3-carboxylates

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
This compound 2-NH₂, 3-COOCH₃ 177.16 B-Raf inhibition, moderate stability
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate 5-CH₃, 7-CH₃, 3-COOCH₂CH₃ 234.25 Model substrate for dearomatization studies; used in computational SAR
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate 5-Cl, 7-Cl, 3-COOCH₃ 244.98 Enhanced electrophilicity; potential halogen-directed reactivity
Ethyl 2-(anilinyl)-7-arylpyrazolo[1,5-a]pyrimidine-3-carboxylate 2-NHAr, 7-Ar, 3-COOCH₂CH₃ ~300–350 Dual CDK2/TRKA kinase inhibition; antiproliferative activity
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate 7-OH, 5-CH₃, 3-COOCH₂CH₃ 221.22 Improved water solubility; stereoisomerism observed in reduction products

Biological Activity

Methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazolo[1,5-a]pyrimidine core with an amino group at the 2-position and a carboxylate ester at the 3-position. Its molecular formula is C8H9N3O2C_8H_9N_3O_2, with a molecular weight of approximately 179.17 g/mol. The unique structural features contribute to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The biological activity of this compound is attributed to its interaction with various molecular targets. It may inhibit or activate specific enzymes or receptors, leading to diverse biological effects. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which suggests potential applications in managing diabetes .

Antioxidant Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antioxidant activities. For example, some derivatives showed half-maximal inhibitory concentrations (IC50) as low as 15.34 μM against DPPH radical scavenging activity, indicating strong antioxidant potential compared to standard ascorbic acid (IC50 = 13.53 μM) .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate demonstrated a zone of inhibition of 23.0 ± 1.4 mm against Gram-positive bacteria such as Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 312 μM . This suggests that this compound derivatives could be promising candidates for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that certain derivatives exhibit potent cytotoxicity against various cancer cell lines. For instance, one derivative displayed an IC50 value of 55.97 μg/mL against human breast adenocarcinoma (MCF-7) cells . The mechanism involves inducing apoptosis through the modulation of Bcl-2 and Bax gene expressions, indicating a pro-apoptotic effect.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundActivity TypeIC50 Value (µM)
Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylateAnticancerNot specified
Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylateAntibacterialMIC = 312
Acarboseα-glucosidase InhibitorIC50 = 750

This table highlights the relative potency of this compound compared to other compounds in terms of specific biological activities.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of pyrazolo[1,5-a]pyrimidine derivatives:

  • Synthesis and Evaluation : A library of fully substituted pyrazolo[1,5-a]pyrimidines was synthesized and evaluated for their in vitro inhibitory activities against α-glucosidase. Compounds showed IC50 values ranging from 15.2 ± 0.4 to 201.3 ± 4.2 µM .
  • Antioxidant and Cytotoxic Activities : Derivatives were tested for their antioxidant capabilities and cytotoxic effects on cancer cell lines. The results indicated that certain modifications enhanced both antioxidant properties and anticancer efficacy significantly compared to standard drugs.

Q & A

What are the typical synthetic routes for methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, and what intermediates are critical for its formation?

Basic Research Question
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate can react with formylated enaminones under acidic conditions (e.g., KHSO₄) to form the pyrazolo[1,5-a]pyrimidine core . For the methyl ester variant, esterification steps using methanol and acid catalysts replace ethanol-based protocols. Key intermediates include hydrazine derivatives for pyrazole ring formation and nitrile-containing precursors for pyrimidine ring closure .

How can NMR and X-ray crystallography resolve structural ambiguities in substituted pyrazolo[1,5-a]pyrimidine derivatives?

Basic Research Question
¹H/¹³C NMR spectroscopy identifies substituent positions and confirms regioselectivity. For example, splitting patterns in ¹H NMR distinguish between C-5 and C-7 substitutions in the pyrimidine ring . X-ray crystallography (using SHELX software ) resolves absolute configurations, especially for chiral derivatives or tautomeric forms. For this compound, coupling constants and NOE correlations in NMR help differentiate between N–H tautomers .

What strategies optimize reaction yields and regioselectivity in the synthesis of this compound?

Advanced Research Question
Yield optimization involves solvent selection (e.g., ethanol:water mixtures under ultrasonication improve rates by 40% ) and catalyst screening. NaF-alumina catalysts enhance cyclocondensation efficiency for diaryl-substituted derivatives . Regioselectivity is controlled by electronic effects: electron-withdrawing groups (e.g., cyano) at C-6 direct substitutions to C-7, while amino groups at C-2 favor C-5 functionalization . Microwave-assisted synthesis reduces side reactions in multi-step protocols .

How can contradictory spectral data for this compound derivatives be systematically addressed?

Advanced Research Question
Contradictions often arise from tautomerism or polymorphism. For example, amino and imino tautomers exhibit distinct ¹H NMR shifts (Δδ ~0.5 ppm for N–H protons). High-resolution mass spectrometry (HRMS) confirms molecular formulas, while variable-temperature NMR stabilizes dominant tautomers . X-ray diffraction (SHELXL ) resolves polymorphism, as seen in ethyl 7-phenyl derivatives with differing crystal packing .

What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict electrophilic sites. The C-3 carboxylate group shows high electrophilicity (Fukui indices >0.1), making it prone to nucleophilic attack. Molecular docking studies further predict interactions with biological targets like kinases, guiding functionalization for medicinal applications .

How does dearomatization of the pyrazolo[1,5-a]pyrimidine core affect the compound’s electronic properties?

Advanced Research Question
Dearomatization via NaBH₄ reduction in alcoholic solvents generates dihydropyrazolo derivatives, altering conjugation and redox behavior. For 5,7-dimethyl analogs, this increases HOMO-LUMO gaps by ~0.8 eV, reducing electrophilicity . Cyclic voltammetry confirms shifts in oxidation potentials (ΔE ~150 mV), impacting applications in photoredox catalysis .

What role does the amino group at C-2 play in the biological activity of this compound derivatives?

Advanced Research Question
The amino group enhances hydrogen-bonding interactions with enzymatic targets. For example, in kinase inhibition assays, C-2 amino derivatives exhibit IC₅₀ values 10-fold lower than methyl-substituted analogs due to stronger ATP-binding pocket interactions . Modifications (e.g., acetylation) reduce activity, highlighting the amino group’s critical role in pharmacophore design .

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